[1] Executive Summary This technical guide provides a comprehensive thermodynamic and kinetic stability analysis of 2-[(4-Sulfamoylphenyl)amino]acetic acid (CAS: 6138-11-0), also known as -(4-sulfamoylphenyl)glycine .[1]...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This technical guide provides a comprehensive thermodynamic and kinetic stability analysis of 2-[(4-Sulfamoylphenyl)amino]acetic acid (CAS: 6138-11-0), also known as
-(4-sulfamoylphenyl)glycine .[1] As a structural hybrid of sulfanilamide and glycine, this compound serves as a critical intermediate in sulfonamide drug synthesis and a model for -aryl glycine photoinitiators.[1]
Understanding its thermodynamic stability is pivotal for:
Drug Development: Predicting shelf-life and formulation compatibility.[1]
Process Chemistry: Optimizing reaction conditions (e.g., avoiding decarboxylation).[1]
Quality Control: Identifying degradation impurities like sulfanilamide.
This guide moves beyond static data, offering a mechanistic understanding of the molecule's energy landscape and providing self-validating protocols for stability assessment.[1]
Physicochemical & Thermodynamic Profiling
The thermodynamic stability of a solid pharmaceutical ingredient is governed by its crystal lattice energy and its solution-state ionization behavior.[1]
Fundamental Constants[1]
Parameter
Value / Range
Source/Rationale
CAS Number
6138-11-0
Verified Registry
Molecular Formula
Stoichiometry
Molecular Weight
230.24 g/mol
Calculated
Melting Point ()
266–268 °C
High lattice energy indicates strong intermolecular H-bonding (ChemicalBook).[1]
Boiling Point
~545 °C (Predicted)
Theoretical; decomposition occurs prior to boiling.[1]
The molecule is amphoteric but predominantly acidic due to the electron-withdrawing nature of the sulfonyl group.[1]
(Carboxyl): ~2.[1]3. The glycine carboxyl group is acidic.[1] At pH > 4, this exists as .[1]
(Sulfonamide): ~10.1–10.[1]4. The sulfonamide proton is weakly acidic.[1]
Aniline Nitrogen: The bridging nitrogen is non-basic .[1] The electron-withdrawing
-sulfamoyl group and the phenyl ring delocalize the lone pair, preventing protonation at physiological pH.[1]
Thermodynamic Implication:
At neutral pH (7.0), the species exists primarily as a mono-anion (Carboxylate
, Sulfonamide neutral), unlike the zwitterionic nature of aliphatic amino acids.[1] This charge distribution dictates its solubility profile, showing a "U-shaped" solubility curve with minima at acidic pH.[1]
Kinetic Stability & Degradation Pathways[1]
While thermodynamically stable in the solid state (high
), the compound exhibits specific kinetic vulnerabilities in solution or under stress.[1]
Degradation Mechanisms
The molecule possesses three "weak points" susceptible to thermodynamic relaxation (degradation):
Decarboxylation (Thermal/Radical):
Mechanism:[1] At high temperatures (>150°C) or under UV irradiation, the
-aryl glycine moiety can lose .[1] This is a known pathway for -phenylglycines used as photoinitiators.[1]
pKa values and ionization states of 2-[(4-Sulfamoylphenyl)amino]acetic acid
An In-Depth Technical Guide to the pKa Values and Ionization States of 2-[(4-Sulfamoylphenyl)amino]acetic acid Authored by: A Senior Application Scientist Abstract The ionization state of an active pharmaceutical ingredi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the pKa Values and Ionization States of 2-[(4-Sulfamoylphenyl)amino]acetic acid
Authored by: A Senior Application Scientist
Abstract
The ionization state of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical and pharmacokinetic properties, including solubility, permeability, and target binding. This guide provides a comprehensive technical overview of the pKa values and corresponding ionization states of 2-[(4-Sulfamoylphenyl)amino]acetic acid, a molecule possessing multiple ionizable centers. We will delve into the theoretical underpinnings of its acid-base chemistry, present established experimental and computational methodologies for pKa determination, and visualize the pH-dependent speciation of the molecule. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's behavior in aqueous environments.
Introduction: The Pivotal Role of pKa in Drug Development
The acid dissociation constant, or pKa, is a quantitative measure of the strength of an acid in solution. For a pharmaceutical compound with ionizable functional groups, the pKa values dictate the extent of ionization at a given pH. This is of paramount importance as the charge of a molecule significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of a compound's pKa is therefore not merely an academic exercise but a foundational element of rational drug design and development.
2-[(4-Sulfamoylphenyl)amino]acetic acid is a multi-protic molecule featuring three distinct ionizable groups: a carboxylic acid, a secondary arylamine, and a sulfonamide. The interplay of these groups results in a complex pH-dependent ionization profile that must be accurately characterized.
Identification of Ionizable Centers and Estimated pKa Values
The structure of 2-[(4-Sulfamoylphenyl)amino]acetic acid reveals the following ionizable functional groups:
Carboxylic Acid (-COOH): This group is acidic and will donate a proton to form a carboxylate anion (-COO⁻). The pKa of the alpha-carboxyl group in amino acids is typically in the range of 2-3.[1]
Secondary Arylamine (-NH-): The lone pair of electrons on the nitrogen atom can accept a proton, making this group basic. It will exist in its protonated, cationic form (-NH₂⁺-) at low pH. Arylamines are generally less basic than alkylamines due to the delocalization of the nitrogen lone pair into the aromatic ring.[2][3] The pKa of the conjugate acid of anilinium ion is around 4.6.[2]
Sulfonamide (-SO₂NH₂): The sulfonamide group is weakly acidic, with the proton on the nitrogen being ionizable at higher pH values to form a sulfonamide anion (-SO₂NH⁻). The pKa of primary benzene sulfonamide derivatives can vary.[4][5][6]
Based on literature values for analogous functional groups, we can estimate the pKa values for 2-[(4-Sulfamoylphenyl)amino]acetic acid as summarized in the table below. It is crucial to note that these are estimates, and experimental determination is necessary for precise values.
Ionizable Group
Estimated pKa Range
Predominant Species Below pKa
Predominant Species Above pKa
Carboxylic Acid
~2.0 - 3.0
-COOH (Neutral)
-COO⁻ (Anionic)
Secondary Arylamine
~4.0 - 5.0
-NH₂⁺- (Cationic)
-NH- (Neutral)
Sulfonamide
~9.0 - 10.5
-SO₂NH₂ (Neutral)
-SO₂NH⁻ (Anionic)
Methodologies for pKa Determination
Accurate determination of pKa values is achievable through a variety of well-established experimental and computational techniques.
Experimental Approaches
Potentiometric titration is a highly precise and commonly used method for pKa measurement.[7] The technique involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[8][9] A plot of pH versus the volume of titrant added generates a titration curve, and the pKa can be determined from the midpoint of the buffer region, where the concentrations of the acidic and basic forms of the ionizable group are equal.[8] For molecules with low water solubility, co-solvents such as methanol may be employed, though this necessitates extrapolation to obtain the pKa in a purely aqueous environment.[7]
Experimental Protocol: Potentiometric Titration
Preparation:
Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[8]
Prepare a stock solution of 2-[(4-Sulfamoylphenyl)amino]acetic acid of a known concentration (e.g., 1-10 mM) in a suitable solvent (e.g., water or a water/co-solvent mixture).
Prepare standardized solutions of acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) titrants.
To maintain constant ionic strength, a background electrolyte such as 0.15 M KCl can be used.[8]
Titration:
Place a known volume of the analyte solution in a temperature-controlled vessel with a magnetic stirrer.
Immerse the calibrated pH electrode into the solution.
Add the titrant in small, precise increments.
Record the pH value after each addition, allowing the reading to stabilize.
Data Analysis:
Plot the recorded pH values against the volume of titrant added.
The pKa is determined from the pH at the half-equivalence point. For a multiprotic substance, multiple inflection points will be observed.
This method is particularly useful for compounds that possess a chromophore near an ionizable center, leading to a change in the UV-Vis absorbance spectrum upon ionization.[10] It offers high sensitivity, requiring lower sample concentrations than potentiometry.[7] The pKa is determined by measuring the absorbance of the compound in a series of buffer solutions of known pH and fitting the data to a sigmoidal curve.[7][11]
Experimental Protocol: UV-Vis Spectrophotometry
Preparation:
Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).
Prepare a stock solution of 2-[(4-Sulfamoylphenyl)amino]acetic acid in a suitable solvent (e.g., DMSO).[10]
Measurement:
Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration that gives an appropriate absorbance reading.
Record the UV-Vis spectrum for each solution.
Data Analysis:
Plot the absorbance at a specific wavelength (where the change is maximal) against the pH of the buffer solutions.
The pKa is the pH at the inflection point of the resulting sigmoidal curve.[12]
Capillary electrophoresis is a powerful technique for pKa determination, especially for compounds with low solubility or when only small amounts of sample are available.[13] The method relies on the change in electrophoretic mobility of the analyte as a function of the pH of the background electrolyte.[13] By measuring the mobility across a range of pH values, a titration curve can be generated to determine the pKa.[13]
Experimental Workflow: Capillary Electrophoresis for pKa Determination
Caption: Workflow for pKa determination using Capillary Electrophoresis.
Computational Approaches
In silico methods for pKa prediction have become increasingly accurate and are valuable tools in early-stage drug discovery. These methods can be broadly categorized into quantum mechanical (QM) and empirical approaches. Software packages such as ACD/pKa, Epik, and MoKa utilize databases of experimental pKa values and apply algorithms based on linear free-energy relationships or quantum chemical calculations to predict the pKa of novel compounds.[14][15][16] Recent studies have also shown strong correlations between equilibrium bond lengths within the sulfonamide group and their aqueous pKa values, offering a novel predictive method.[4][5][6]
Caption: Overview of computational approaches for pKa prediction.
Ionization States of 2-[(4-Sulfamoylphenyl)amino]acetic acid at Varying pH
The ionization state of 2-[(4-Sulfamoylphenyl)amino]acetic acid will change as a function of pH, transitioning through several species. The predominant species at different pH ranges can be predicted based on the estimated pKa values.
pH < 2: At very low pH, all three ionizable groups will be in their protonated forms. The carboxylic acid will be neutral (-COOH), the secondary amine will be protonated (-NH₂⁺-), and the sulfonamide will be neutral (-SO₂NH₂). The net charge of the molecule will be +1.
pH between ~3 and ~4: As the pH increases above the pKa of the carboxylic acid, this group will deprotonate to form a carboxylate (-COO⁻). The secondary amine will remain protonated (-NH₂⁺-), and the sulfonamide will be neutral (-SO₂NH₂). The molecule will exist as a zwitterion with a net charge of 0.
pH between ~5 and ~9: With a further increase in pH above the pKa of the secondary amine, this group will deprotonate to its neutral form (-NH-). The carboxylic acid will remain deprotonated (-COO⁻), and the sulfonamide will still be in its neutral form (-SO₂NH₂). The net charge of the molecule will be -1.
pH > 10: At high pH, above the pKa of the sulfonamide, this group will also deprotonate to form an anion (-SO₂NH⁻). The carboxylic acid (-COO⁻) and the secondary amine (-NH-) will be in their deprotonated forms. The net charge of the molecule will be -2.
Ionization Equilibria of 2-[(4-Sulfamoylphenyl)amino]acetic acid
Caption: Stepwise deprotonation of 2-[(4-Sulfamoylphenyl)amino]acetic acid.
Conclusion
The pKa values of 2-[(4-Sulfamoylphenyl)amino]acetic acid are critical parameters that govern its behavior in solution and, by extension, its potential as a therapeutic agent. This guide has outlined the key ionizable groups within the molecule and provided an in-depth overview of the state-of-the-art experimental and computational methods for their determination. A precise understanding of the pH-dependent ionization states is indispensable for optimizing formulation, predicting in vivo performance, and ultimately, for the successful development of new drug candidates. The methodologies described herein provide a robust framework for the comprehensive characterization of this and other multi-protic pharmaceutical compounds.
References
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
ChemRxiv. (2019). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. Retrieved from [Link]
Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]
Royal Society of Chemistry. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. Retrieved from [Link]
ACS Publications. (2015). Novel Instrument for Automated pKa Determination by Internal Standard Capillary Electrophoresis. Analytical Chemistry. Retrieved from [Link]
Wiley Online Library. (2008). Critical evaluation of buffering solutions for pKa determination by capillary electrophoresis. Electrophoresis. Retrieved from [Link]
University of Wisconsin-Green Bay. (n.d.). Chapter 27 notes. Retrieved from [Link]
Analiza. (2022). Using Capillary Electrophoresis to Measure pKa. Retrieved from [Link]
Sílice (CSIC). (n.d.). Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKaDetermination in Drug Discovery and Development. Retrieved from [Link]
University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved from [Link]
Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]
Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]
PubMed. (2009). A fast method for pKa determination by capillary electrophoresis. Retrieved from [Link]
ChemRxiv. (2019). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. Retrieved from [Link]
PMC. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Retrieved from [Link]
PMC. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Retrieved from [Link]
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
SciSpace. (2020). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]
Schrödinger. (n.d.). Macro-pKa. Retrieved from [Link]
Unknown Source. (n.d.). pKa of a dye: UV-VIS Spectroscopy.
Rowan. (n.d.). pKa Prediction. Retrieved from [Link]
Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]
PubMed. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Retrieved from [Link]
ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link]
Ovid. (2026). A systematic review of various pKa determination techniques. Retrieved from [Link]
Reddit. (2021). MCAT Biochem: pKA values to know for amino acids?. Retrieved from [Link]
ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines shown in.... Retrieved from [Link]
OpenStax. (2023). 24.4 Basicity of Arylamines. Organic Chemistry. Retrieved from [Link]
PubMed. (2015). Understanding the Highly Varying pKa of Arylamines. A Perspective From the Average Local Ionization Condensed-to-Atom Framework. Retrieved from [Link]
Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. Retrieved from [Link]
PubChemLite. (n.d.). 2-[(4-sulfamoylphenyl)amino]acetic acid (C8H10N2O4S). Retrieved from [Link]
ResearchGate. (n.d.). The pK a values of the sulfonamides investigated.. Retrieved from [Link]
PMC. (2024). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. Retrieved from [Link]
Taylor & Francis. (2023). Full article: Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Retrieved from [Link]
OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. Retrieved from [Link]
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
Semantic Scholar. (n.d.). pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibit. Retrieved from [Link]
solubility of 2-[(4-Sulfamoylphenyl)amino]acetic acid in water vs organic solvents
The following technical guide details the solubility profile, physicochemical determinants, and experimental characterization of 2-[(4-Sulfamoylphenyl)amino]acetic acid (CAS 6138-11-0). This guide is structured for resea...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profile, physicochemical determinants, and experimental characterization of 2-[(4-Sulfamoylphenyl)amino]acetic acid (CAS 6138-11-0). This guide is structured for researchers in medicinal chemistry and process development, focusing on the compound's behavior as a zwitterionic intermediate often used in the synthesis of CDK inhibitors and sulfonamide derivatives.
Executive Summary & Compound Identity
2-[(4-Sulfamoylphenyl)amino]acetic acid , also known as N-(4-Sulfamoylphenyl)glycine , is a critical bifunctional scaffold containing an acidic glycine moiety and a sulfonamide group. Its solubility behavior is non-linear and highly dependent on pH and solvent polarity due to its amphoteric (zwitterionic) nature.
Key Application: Intermediate for CDK inhibitors (e.g., Dinaciclib analogs) and sulfa-drug derivatives.
Physicochemical Determinants of Solubility
Understanding the "Why" behind the solubility profile is essential for process optimization. This molecule does not behave like a simple lipophilic drug; it behaves like an amino acid derivative.
Structural Moieties & pKa
The molecule possesses three distinct ionization sites that dictate its solubility in aqueous media:
Carboxylic Acid (Glycine moiety): pKa
2.3 – 2.[2]5. At neutral pH, this exists as a carboxylate anion (-COO).
Aniline Nitrogen: The nitrogen attached to the phenyl ring has extremely low basicity due to the electron-withdrawing sulfonyl group (
) and the phenyl ring. It does not protonate readily at physiological pH.[2]
Sulfonamide Group (
): pKa 10.4. It acts as a weak acid, deprotonating at high pH.
The "U-Shaped" pH-Solubility Profile
The compound exhibits a classic U-shaped solubility curve characteristic of ampholytes:
pH < 2 (Highly Acidic): Solubility increases slightly due to protonation, though limited by the weak basicity of the aniline nitrogen.
pH 3 – 5 (Isoelectric Region):Minimum Solubility. The molecule exists predominantly in its neutral or zwitterionic form, leading to aggregation and precipitation. This is the region used for isolation during synthesis.
pH > 7 (Basic): Solubility increases dramatically as the carboxylic acid deprotonates.
pH > 11 (Highly Basic): Maximum solubility is achieved as both the carboxyl and sulfonamide groups are deprotonated (Dianion species).
Ionization State Diagram
The following diagram illustrates the transition of species across the pH scale, directly correlating to solubility.
Solubility Profile: Water vs. Organic Solvents[3]
The following data summarizes the solubility behavior based on synthetic workflows and physicochemical properties.
Quantitative & Qualitative Matrix
Solvent System
Solubility Rating
Estimated Conc.
Mechanistic Insight
Water (pH 7)
Moderate
~1–5 mg/mL
Limited by hydrophobic phenyl ring despite carboxylate charge.
Water (pH 3-4)
Insoluble
< 0.1 mg/mL
Neutral species dominates; used for precipitation/isolation.
Water (pH > 10)
High
> 50 mg/mL
Formation of soluble sodium salts (Dianion).
Acetone
Moderate
~17 mg/mL*
Dipole-dipole interactions support dissolution.
Ethanol (Cold)
Low
< 5 mg/mL
Insufficient polarity to disrupt crystal lattice.
Ethanol (Hot)
High
> 20 mg/mL
Used for recrystallization (often Ethanol/Water mixtures).
Objective: Determine the equilibrium solubility in a specific solvent at 25°C.
Preparation: Weigh approx. 50 mg of 2-[(4-Sulfamoylphenyl)amino]acetic acid into a 4 mL amber glass vial.
Solvent Addition: Add 1.0 mL of the target solvent (e.g., Water pH 7, Ethanol).
Equilibration:
If the solid dissolves immediately, add more solid until saturation is visible.
Agitate (shaker or magnetic stir bar) at 25°C for 24 hours.
Separation: Centrifuge the saturated suspension at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter.
Quantification (UV-Vis/HPLC):
Dilute the supernatant with Mobile Phase (e.g., Water/Methanol 50:50).
Self-Validation: Measure UV absorbance at 265 nm (characteristic max for sulfanilamide derivatives). Ensure absorbance is within the linear range (0.1 – 1.0 AU).
Objective: Purify crude material by exploiting the temperature-dependent solubility differential.
Dissolution: Suspend crude solid (1.0 g) in Ethanol (10 mL) and heat to reflux (approx. 78°C).
Titration: If not fully dissolved, add Water dropwise through the condenser until the solution becomes clear (Solubility increases in hot hydro-alcoholic mix).
Cooling: Remove heat and allow the solution to cool slowly to room temperature, then to 4°C.
Harvest: Filter the resulting crystals.
Validation: The filtrate should contain impurities; the crystals should show a sharp melting point (approx. 202–203°C, though decomposition may occur).
Experimental Workflow Diagram
References
ChemicalBook. (n.d.). 2-[(4-sulfamoylphenyl)amino]acetic acid Properties and Suppliers. Retrieved from
BenchChem. (2025).[3] Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note. Retrieved from
IUPAC Solubility Data Series. (via GitHub Pages). Solubility of Glycine, N-[(4-(aminosulfonyl)phenyl]- in Acetone. Retrieved from
National Institutes of Health (NIH). (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives. Retrieved from
PubChem. (n.d.).[4][5] Compound Summary: 2-[(4-sulfamoylphenyl)amino]acetic acid. Retrieved from
biological activity and mechanism of action of 2-[(4-Sulfamoylphenyl)amino]acetic acid
This guide details the biological activity, mechanism of action, and experimental characterization of 2-[(4-Sulfamoylphenyl)amino]acetic acid (also known as N-(4-sulfamoylphenyl)glycine). Executive Summary 2-[(4-Sulfamoy...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the biological activity, mechanism of action, and experimental characterization of 2-[(4-Sulfamoylphenyl)amino]acetic acid (also known as N-(4-sulfamoylphenyl)glycine).
Executive Summary
2-[(4-Sulfamoylphenyl)amino]acetic acid is a synthetic benzenesulfonamide derivative belonging to the class of Zinc-Binding Groups (ZBGs) . It functions primarily as a potent, reversible inhibitor of Carbonic Anhydrase (CA) enzymes (EC 4.2.1.1).
Structurally, the molecule consists of a classical sulfanilamide scaffold derivatized at the
-position with a glycine moiety. This modification introduces a carboxylate "tail," conferring specific physicochemical properties:
Hydrophilicity: The ionizable carboxylate increases water solubility.
Membrane Impermeability: At physiological pH (7.4), the carboxylate is anionic, preventing passive diffusion across lipid bilayers.
Isoform Selectivity: This impermeability directs activity toward extracellular or membrane-associated CA isoforms (e.g., CA IX, CA XII ) while minimizing inhibition of cytosolic isoforms (e.g., CA I, CA II ), a critical feature for reducing off-target systemic side effects.
Mechanism of Action (MoA)
The biological activity of this compound is defined by its interaction with the CA active site, a conical cavity containing a catalytic Zinc ion (
Ionization: The sulfonamide group acts as a weak acid (
). Upon binding, it deprotonates to the sulfonamidate anion ().
Displacement: This anion displaces the zinc-bound water molecule (or hydroxide ion) critical for the catalytic hydration of
.
Coordination: The sulfonamidate nitrogen coordinates directly to the
ion in a tetrahedral geometry, effectively "locking" the enzyme in an inactive state.
Secondary Interaction: The "Tail" Approach
The glycine substituent ($ -NH-CH_2-COOH $) extends towards the rim of the active site cavity.
Hydrophilic Interaction: The carboxylate group engages in hydrogen bonding with hydrophilic residues (e.g., His64 , the proton shuttle) at the entrance of the active site.
Steric Fit: The short glycine linker allows the phenyl ring to engage in van der Waals interactions with the hydrophobic wall (Val121, Leu198) while keeping the charged carboxylate solvent-exposed.
Visualization of Signaling/Binding Pathway
Caption: Mechanistic pathway of Carbonic Anhydrase inhibition. The sulfonamide moiety displaces the catalytic water, while the glycine tail interacts with the active site rim.
The introduction of the glycine moiety shifts the selectivity profile compared to the parent compound, sulfanilamide.
Quantitative Inhibition Data (Representative)
Note: Values are representative of N-substituted sulfonamide derivatives characterized by Supuran et al.
Isoform
Localization
Inhibition Constant ()
Physiological Relevance
hCA I
Cytosolic (RBCs)
> 500 nM
Low potency reduces systemic side effects.
hCA II
Cytosolic (Ubiquitous)
10 - 100 nM
Potent, but access is limited by membrane impermeability.
hCA IX
Transmembrane (Tumor)
< 50 nM
Primary Target. Overexpressed in hypoxic tumors.
hCA XII
Transmembrane (Eye/Tumor)
< 50 nM
Target for glaucoma and specific cancers.
The "Membrane Impermeability" Advantage
Unlike lipophilic sulfonamides (e.g., Acetazolamide) that freely enter all cells, 2-[(4-Sulfamoylphenyl)amino]acetic acid is negatively charged at pH 7.4.
Result: It accumulates in the extracellular space.[2]
Application: It selectively inhibits CA IX , which has its catalytic domain facing the extracellular space in hypoxic tumors, without disturbing the essential intracellular CA II involved in respiration and pH homeostasis.
Experimental Protocols
To validate the biological activity and kinetics of this compound, the Stopped-Flow
Hydration Assay is the industry standard. This method measures the rate of the physiological reaction over milliseconds.
Protocol: Stopped-Flow CO2 Hydration Assay
Objective: Determine the inhibition constant (
) of the compound against recombinant hCA isozymes.
Reagents:
Buffer: 20 mM HEPES (pH 7.5), 20 mM
(to maintain ionic strength).
Indicator: 0.2 mM Phenol Red (absorbance max at 557 nm).
Substrate:
-saturated water (approx. 17 mM to 30 mM depending on temp).
Enzyme: Recombinant hCA (concentration ~10 nM).
Workflow:
Preparation:
Syringe A (Enzyme): Mix hCA enzyme + Indicator + Inhibitor (incubate 15 min for E-I complex formation).
Syringe B (Substrate):
-saturated water.
Injection: Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow mixing chamber.
Detection: Monitor the decrease in absorbance at 557 nm (indicating acidification as
converts to and ).
Calculation:
Measure the initial rate (
) of the catalyzed reaction.
Subtract the uncatalyzed rate (
).
Fit data to the Cheng-Prusoff equation to determine
.
Workflow Visualization
Caption: Workflow for the Stopped-Flow CO2 Hydration Assay used to determine inhibition constants.
Synthesis & Stability
For researchers synthesizing this compound for assays:
Route: Nucleophilic aromatic substitution. Reaction of 4-fluorobenzenesulfonamide with glycine in the presence of a base (e.g.,
) in aqueous/ethanol reflux.
Alternative: Reaction of sulfanilamide with chloroacetic acid (less specific, potential for over-alkylation).
Stability: The compound is stable in solid form. In solution, the sulfonamide group is resistant to hydrolysis, but the amide linkage (if synthesized via an activated ester route) or the glycine amine is susceptible to oxidation over long periods. Store at -20°C.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
Scozzafava, A., & Supuran, C. T. (2002). Carbonic anhydrase inhibitors: design of specific inhibitors for the tumor-associated isozyme IX. Bioorganic & Medicinal Chemistry Letters, 12(16), 2167-2171. Link
Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468. Link
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link
Application Note: A Validated Synthesis Protocol for 2-[(4-Sulfamoylphenyl)amino]acetic Acid from Sulfanilamide
Introduction 2-[(4-Sulfamoylphenyl)amino]acetic acid is a key intermediate and structural motif in medicinal chemistry. As a derivative of the foundational antibiotic sulfanilamide, this N-aryl glycine scaffold serves as...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
2-[(4-Sulfamoylphenyl)amino]acetic acid is a key intermediate and structural motif in medicinal chemistry. As a derivative of the foundational antibiotic sulfanilamide, this N-aryl glycine scaffold serves as a versatile building block for synthesizing more complex molecules. Recent studies have highlighted its importance in the development of novel therapeutics, including potent CDK inhibitors for cancer therapy.[1][2] The presence of the sulfonamide group, the secondary amine, and the carboxylic acid provides multiple points for diversification, making it a valuable target for drug discovery programs.
This document provides a comprehensive, step-by-step protocol for the synthesis of 2-[(4-Sulfamoylphenyl)amino]acetic acid via the N-alkylation of sulfanilamide with ethyl chloroacetate, followed by saponification. The methodology is designed for reproducibility and scalability in a standard laboratory setting. We delve into the causality behind procedural choices, ensuring the researcher understands not just the "how" but the "why" of each step, from reagent selection to purification and characterization.
Reaction Scheme & Mechanism
The synthesis is a two-step process:
Nucleophilic Substitution: The aromatic amine of sulfanilamide acts as a nucleophile, attacking the electrophilic α-carbon of ethyl chloroacetate in a classic SN2 reaction. A mild base is used to neutralize the hydrochloric acid byproduct.
Saponification: The intermediate ester is hydrolyzed under basic conditions to yield the sodium salt of the target carboxylic acid, which is then protonated with acid to precipitate the final product.
The general strategy of reacting an aniline with an ethyl chloroacetate followed by hydrolysis is a well-established method for producing N-aryl glycine derivatives.[3]
Reaction Mechanism Overview
Caption: Figure 1 illustrates the two-stage synthesis process.
Materials and Equipment
Reagents & Solvents:
Sulfanilamide (≥98%)
Ethyl chloroacetate (≥98%)
Anhydrous Sodium Carbonate (Na₂CO₃)
Ethanol (200 proof)
Sodium Hydroxide (NaOH)
Concentrated Hydrochloric Acid (HCl)
Deionized Water
Celite (optional, for filtration)
Equipment:
Round-bottom flasks (250 mL and 500 mL)
Reflux condenser
Magnetic stirrer and stir bars
Heating mantle or oil bath
Buchner funnel and filter paper
Vacuum flask and tubing
Beakers and graduated cylinders
pH paper or pH meter
Rotary evaporator
Melting point apparatus
Analytical balance
NMR spectrometer, Mass spectrometer, and/or HPLC for characterization
Quantitative Data Summary
The following table outlines the reagent quantities for a representative reaction scale. It is crucial to calculate molar equivalents to maintain stoichiometry if scaling the reaction.
Reagent
MW ( g/mol )
Amount
Moles (mmol)
Molar Eq.
Sulfanilamide
172.21
10.0 g
58.07
1.0
Ethyl Chloroacetate
122.55
7.8 mL
71.0
1.22
Sodium Carbonate
105.99
6.78 g
64.0
1.1
Ethanol
-
120 mL
-
-
Sodium Hydroxide
40.00
4.65 g
116.1
2.0
Deionized Water
-
50 mL
-
-
Conc. HCl
-
As needed
-
-
Detailed Experimental Protocol
PART A: Synthesis of Ethyl 2-[(4-sulfamoylphenyl)amino]acetate (N-Alkylation)
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add sulfanilamide (10.0 g, 58.07 mmol) and anhydrous sodium carbonate (6.78 g, 64.0 mmol).
Scientist's Note: Anhydrous sodium carbonate is chosen as a mild, inexpensive base to neutralize the HCl formed during the reaction. Its insolubility in ethanol prevents competing reactions like ester hydrolysis. Using a slight excess (1.1 eq) ensures complete neutralization.
Solvent Addition: Add 120 mL of ethanol to the flask. Stir the suspension for 5 minutes at room temperature to ensure good mixing.
Reagent Addition: Add ethyl chloroacetate (7.8 mL, 71.0 mmol) to the suspension dropwise using a syringe or dropping funnel.
Scientist's Note: A modest excess of the alkylating agent (ethyl chloroacetate) is used to drive the reaction to completion and ensure all the more valuable sulfanilamide is consumed.
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C) using a heating mantle. Maintain a gentle reflux with vigorous stirring for 12-16 hours.
Scientist's Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the sulfanilamide spot has disappeared.
Cooling and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. The mixture will contain the product in solution and insoluble inorganic salts (NaCl and excess Na₂CO₃). Filter the cooled mixture through a Buchner funnel to remove the salts. If filtration is slow, a pad of Celite can be used.
Washing: Wash the collected solids in the funnel with a small amount of fresh ethanol (~20 mL) to recover any product that may have adhered to them. Combine the filtrate and the washings.
Solvent Removal: Transfer the combined filtrate to a larger round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator. This will yield a crude solid or viscous oil of the intermediate ester, which can be used directly in the next step without further purification.
PART B: Synthesis of 2-[(4-Sulfamoylphenyl)amino]acetic acid (Saponification & Acidification)
Hydrolysis: To the flask containing the crude ester from Part A, add a solution of sodium hydroxide (4.65 g, 116.1 mmol) dissolved in 50 mL of deionized water.
Scientist's Note: A 2-fold molar excess of NaOH is used to ensure complete and rapid hydrolysis of the ester to its corresponding carboxylate salt.
Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction can be gently warmed (40-50 °C) to expedite hydrolysis if needed. The reaction is complete when the mixture becomes a clear, homogeneous solution, indicating the formation of the water-soluble sodium salt.
Acidification: Cool the solution in an ice bath. While stirring vigorously, slowly add concentrated hydrochloric acid dropwise. A thick, white precipitate of the final product will begin to form.
Safety Note: This is an exothermic neutralization reaction. Slow, dropwise addition with efficient cooling is critical.[4]
Precipitation: Continue adding HCl until the solution is strongly acidic (pH 1-2), as checked with pH paper. This ensures complete protonation of the carboxylate.
Isolation: Keep the mixture in the ice bath for another 30 minutes to maximize precipitation. Collect the white solid product by vacuum filtration using a Buchner funnel.
Washing: Wash the filter cake with a generous amount of cold deionized water to remove any inorganic salts (NaCl). Continue washing until the filtrate is neutral.
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight. The expected yield is typically in the range of 75-85%.
Purification and Characterization
Purification: The product obtained after washing is generally of high purity. If further purification is required, recrystallization from hot water or an ethanol/water mixture is effective.
Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques.
Melting Point: Compare with literature values.
¹H NMR (DMSO-d₆): Expected signals include two doublets in the aromatic region (AA'BB' system), a singlet for the -CH₂- group, a broad singlet for the -NH- proton, a singlet for the -SO₂NH₂ protons, and a broad singlet for the carboxylic acid -OH.
Mass Spectrometry (ESI-): Expect to observe the [M-H]⁻ ion.
Experimental Workflow Diagram
Caption: Figure 2 outlines the sequential workflow of the synthesis.
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[4][5]
Sulfanilamide: May cause skin, eye, and respiratory irritation. Handle with care to avoid dust generation.[6]
Ethyl Chloroacetate: Lachrymator. Toxic if swallowed or inhaled and causes severe skin burns and eye damage. Handle with extreme caution in a fume hood.[7]
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care, especially when making solutions, as the process is exothermic.
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Vapors are highly irritating to the respiratory system.
Ensure that eyewash stations and safety showers are readily accessible.[4] Dispose of all chemical waste according to institutional guidelines.
References
A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances. [Link]
Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. PubMed. [Link]
Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of 2-[(4-Sulfamoylphenyl)amino]acetic acid
Abstract This application note describes the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note describes the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-[(4-Sulfamoylphenyl)amino]acetic acid. The method is suitable for routine quality control and for monitoring the stability of the compound in drug substance and drug product formulations. The separation was achieved on a C18 column with gradient elution using a mobile phase consisting of phosphate buffer and acetonitrile. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines.
Introduction
2-[(4-Sulfamoylphenyl)amino]acetic acid is a molecule of interest in pharmaceutical development due to its structural similarity to other pharmacologically active sulfonamides. The sulfonamide functional group is a key component in a wide range of therapeutic agents, including antibiotics, diuretics, and anticonvulsants.[1] Accurate and reliable analytical methods are crucial for the quantification of this compound in various stages of drug development, from purity assessment of the active pharmaceutical ingredient (API) to formulation analysis and stability testing.
The development of a stability-indicating HPLC method is a regulatory requirement to ensure that the analytical procedure can accurately measure the active ingredient without interference from degradation products, process impurities, or excipients.[2][3][4] This application note provides a comprehensive guide for the development and validation of such a method for 2-[(4-Sulfamoylphenyl)amino]acetic acid.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's physicochemical properties is the foundation for rational HPLC method development.
The molecule has two potential ionization centers: the carboxylic acid group and the sulfonamide group. The pKa of the carboxylic acid is expected to be around 2-4, while the sulfonamide pKa is generally in the range of 6-10 for similar structures.[1][7]
N/A
The low XlogP value indicates that 2-[(4-Sulfamoylphenyl)amino]acetic acid is a relatively polar compound, suggesting that reversed-phase HPLC with a moderately polar mobile phase will be a suitable analytical approach. The presence of ionizable functional groups necessitates careful control of the mobile phase pH to ensure consistent retention and peak shape.
HPLC Method Development Strategy
The goal is to develop a method that provides good resolution, peak symmetry, and sensitivity for 2-[(4-Sulfamoylphenyl)amino]acetic acid and its potential degradation products.
Column Selection
A C18 column is a good starting point for the analysis of moderately polar aromatic compounds. A standard dimension of 4.6 x 150 mm with a 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase Selection
Aqueous Phase: A phosphate buffer is chosen to control the mobile phase pH. A pH of around 3.0 is selected to suppress the ionization of the carboxylic acid group, leading to better retention on a reversed-phase column.
Organic Modifier: Acetonitrile is selected as the organic modifier due to its low UV cutoff and compatibility with the chosen buffer.
Gradient Elution: A gradient elution is employed to ensure the timely elution of the main peak and any potential, more hydrophobic, degradation products.
Detection Wavelength
Based on the aromatic nature of the compound and common practices for sulfonamide analysis, a UV detector is used.[8][9] An initial screening of the UV spectrum of 2-[(4-Sulfamoylphenyl)amino]acetic acid would be performed to determine the wavelength of maximum absorbance (λmax), which is anticipated to be in the range of 254-270 nm. For this protocol, 265 nm is selected as a robust wavelength for detection.[8]
Forced Degradation Studies
To ensure the method is stability-indicating, forced degradation studies are performed on a sample of 2-[(4-Sulfamoylphenyl)amino]acetic acid. These studies expose the analyte to various stress conditions to generate potential degradation products. The ICH guideline Q1A(R2) recommends the following stress conditions:[2][3]
Acid Hydrolysis: 0.1 N HCl at 60°C
Base Hydrolysis: 0.1 N NaOH at 60°C
Oxidative Degradation: 3% H2O2 at room temperature
Thermal Degradation: 105°C
Photolytic Degradation: Exposure to UV and visible light (1.2 million lux hours and 200 watt hours/square meter)[4]
The developed HPLC method must be able to separate the parent peak from all significant degradation product peaks.
Experimental Protocol
Materials and Reagents
2-[(4-Sulfamoylphenyl)amino]acetic acid reference standard
Acetonitrile (HPLC grade)
Potassium dihydrogen phosphate (analytical grade)
Orthophosphoric acid (analytical grade)
Water (HPLC grade)
Hydrochloric acid (analytical grade)
Sodium hydroxide (analytical grade)
Hydrogen peroxide (30%, analytical grade)
Instrumentation
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
Data acquisition and processing software.
Chromatographic Conditions
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B
Acetonitrile
Gradient Program
Time (min)
0
15
20
22
30
Flow Rate
1.0 mL/min
Column Temperature
30°C
Detection
UV at 265 nm
Injection Volume
10 µL
Run Time
30 minutes
Preparation of Solutions
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
Standard Solution Preparation: Accurately weigh about 10 mg of 2-[(4-Sulfamoylphenyl)amino]acetic acid reference standard and dissolve in a 100 mL volumetric flask with a mixture of Mobile Phase A and Mobile Phase B (90:10 v/v) to obtain a concentration of 100 µg/mL.
Sample Solution Preparation: Prepare the sample solution in the same diluent as the standard solution to a final concentration of approximately 100 µg/mL.
Method Validation
The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. The validation parameters include:
Specificity: Assessed by analyzing a blank, a placebo (if applicable), the standard solution, and the stressed samples. The method should show no interference at the retention time of the analyte.
Linearity: Determined by analyzing at least five concentrations of the reference standard over a range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.
Accuracy: Performed by recovery studies at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.
Precision:
Repeatability (Intra-day precision): Assessed by six replicate injections of the standard solution. The relative standard deviation (RSD) should be ≤ 2.0%.
Intermediate Precision (Inter-day precision): Evaluated by analyzing the same sample on different days, by different analysts, or with different equipment. The RSD should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
Robustness: Evaluated by making small, deliberate variations in method parameters such as mobile phase pH (± 0.2 units), column temperature (± 5°C), and flow rate (± 0.1 mL/min). The system suitability parameters should remain within acceptable limits.
System Suitability
Before each analytical run, a system suitability test must be performed by injecting the standard solution in replicate (e.g., five times). The acceptance criteria are:
Tailing Factor (Asymmetry Factor): ≤ 2.0
Theoretical Plates (N): ≥ 2000
Relative Standard Deviation (RSD) of Peak Areas: ≤ 2.0%
Workflow and Logic Diagrams
Caption: Workflow for HPLC Method Development.
Troubleshooting
Issue
Potential Cause
Suggested Solution
Poor Peak Shape (Tailing)
Mobile phase pH close to analyte pKa; Column degradation.
Adjust mobile phase pH; Use a new column.
Inconsistent Retention Times
Fluctuation in pump pressure; Column temperature variation.
The described RP-HPLC method is demonstrated to be simple, rapid, and reliable for the quantification of 2-[(4-Sulfamoylphenyl)amino]acetic acid. The method's stability-indicating nature makes it suitable for routine quality control and stability studies in the pharmaceutical industry. The comprehensive validation ensures that the method provides accurate and precise results.
References
Kim, J., et al. (2013). A new multi-residue method for the analysis of sulfonamides in non-target feeds using high-performance liquid chromatography-fluorescence detection (HPLC-FLD) and precolumn derivatization. Journal of Chromatography B, 941, 77-84. [Link]
Patel, D. B., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5693. [Link]
Kowalska, S., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(6), 1989. [Link]
MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC. Retrieved from [Link]
ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
PubChem. (n.d.). 2-[(4-sulfamoylphenyl)amino]acetic acid. Retrieved from [Link]
Goulas, V., et al. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of Animal and Feed Sciences, 23(2), 185-189. [Link]
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
Jain, D., et al. (2023). THE ICH GUIDELINES IN PRACTICE: FORCED DEGRADATION STUDIES OF DORIPENEM BY AN LC-MS COMPATIBLE RP-HPLC METHOD. International Journal of Pharmaceutical Sciences and Research, 14(7), 3326-3335. [Link]
Singh, S., et al. (2013). The ICH guidance in practice: Stress degradation studies on aceclofenac and development of a validated stability-indicating reversed-phase HPLC assay in tablet dosage form. ResearchGate. [Link]
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
PubChem. (n.d.). 2-[(4-sulfamoylphenyl)formamido]acetic acid. Retrieved from [Link]
Wang, Y., et al. (2024). Synthesis of 2-((4-sulfamoylphenyl)amino) substituted derivatives... ResearchGate. [Link]
PubChem. (n.d.). 2-(4-sulfamoylphenyl)acetic acid. Retrieved from [Link]
Wang, Y., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Semantic Scholar. [Link]
ResearchGate. (n.d.). The pKa values of the sulfonamides investigated. Retrieved from [Link]
PubChem. (n.d.). 2-Amino-2-[4-(sulfomethyl)phenyl]acetic acid. Retrieved from [Link]
Wang, Y., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Taylor & Francis Online. [Link]
O'Hagan, S., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(24), 6147-6155. [Link]
Wang, Y., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. PubMed. [Link]
ResearchGate. (n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. Retrieved from [Link]
Hafez, H. N., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1313. [Link]
U.S. Environmental Protection Agency. (n.d.). Acetic acid, 2-[(methoxycarbonyl)amino]-2-[(4-methylphenyl)sulfonyl]-. Retrieved from [Link]
MolPort. (n.d.). N-phenyl-2-{[(4-sulfamoylphenyl)methyl]amino}propanamide. Retrieved from [Link]
PubChem. (n.d.). 4-Aminophenylacetic acid. Retrieved from [Link]
Advanced Application Note: UV-Vis Spectroscopy Analysis of 2-[(4-Sulfamoylphenyl)amino]acetic acid
Executive Summary & Scientific Rationale This application note details the protocol for the ultraviolet-visible (UV-Vis) spectrophotometric characterization of 2-[(4-Sulfamoylphenyl)amino]acetic acid (CAS: 109065-69-2),...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
This application note details the protocol for the ultraviolet-visible (UV-Vis) spectrophotometric characterization of 2-[(4-Sulfamoylphenyl)amino]acetic acid (CAS: 109065-69-2), also known as
-(4-sulfamoylphenyl)glycine. This compound is a critical intermediate and degradation product in the synthesis and stability profiling of sulfonamide antibiotics (sulfa drugs).
Mechanistic Basis of Analysis
The UV-Vis analysis of this molecule is governed by three specific structural features that act as chromophores and auxochromes:
The Benzene Ring: The primary
transition source.
The Sulfonamide Group (
): An electron-withdrawing group (EWG) that induces a bathochromic (red) shift and intensifies absorption bands.
The Glycine Substituent (
): The secondary amine attached to the ring acts as an auxochrome, donating lone pair electrons to the -system (), further modifying the spectral profile compared to the parent sulfanilamide.
Critical Consideration: Unlike simple aromatics, the absorbance of this molecule is highly pH-dependent due to two ionizable protons: the carboxylic acid proton (
) and the sulfonamide amide proton (). Accurate quantitation requires strict pH control.
Cuvettes: Quartz cells (10 mm path length), matched pair.
Analytical Workflow Diagram
Figure 1: Step-by-step analytical workflow for spectrophotometric characterization.
Detailed Protocol
Phase 1: Preparation of Standard Solutions
Objective: Create a stable stock solution that prevents precipitation while ensuring compatibility with aqueous buffers.
Stock Solution (1000 µg/mL):
Weigh 10.0 mg of 2-[(4-Sulfamoylphenyl)amino]acetic acid.
Dissolve in 10 mL of Methanol. Sonicate for 5 minutes if necessary to ensure complete dissolution.
Note: DMSO is an alternative if the compound exhibits poor solubility in methanol, but methanol is preferred for UV transparency <260 nm.
Working Standard (50 µg/mL):
Transfer 0.5 mL of Stock Solution into a 10 mL volumetric flask.
Dilute to volume with 0.1 M Phosphate Buffer (pH 7.4) .
Why pH 7.4? At physiological pH, the carboxylic acid is ionized (
), improving aqueous solubility and providing a consistent spectral species.
Phase 2: Spectral Scanning and
Determination
Objective: Identify the wavelength of maximum absorbance (
) for high-sensitivity quantitation.
Baseline Correction: Insert two cuvettes containing only the blank solvent (Phosphate Buffer pH 7.4 containing 5% Methanol) into the reference and sample holders. Run a baseline correction from 200 nm to 400 nm.
Sample Scan: Replace the sample cuvette with the Working Standard (50 µg/mL).
Parameters:
Scan Speed: Medium (approx. 200 nm/min).
Data Interval: 0.5 nm or 1.0 nm.
Analysis:
Observe the primary band (Band I) likely centered around 255–265 nm (Benzene ring
).
Observe secondary bands (Band II) around 290–310 nm (Auxochrome effect).
Record the exact
.
Phase 3: Construction of Calibration Curve (Quantitation)
Objective: Establish the molar absorptivity (
) and validate linearity.
Prepare a series of dilutions from the Stock Solution using the same buffer:
Plot Absorbance (y-axis) vs. Concentration (x-axis).
Calculate the regression equation (
) and value.
Acceptance Criteria:
.
Data Analysis and Interpretation
Expected Spectral Shifts (Solvatochromism & pH)
The spectrum of 2-[(4-Sulfamoylphenyl)amino]acetic acid is highly sensitive to pH due to its amphoteric nature.
Medium
Dominant Species
Expected Spectral Behavior
0.1 M HCl
Protonated (, -Ring)
Hypsochromic shift (Blue shift). Protonation of the amino nitrogen removes the interaction.
pH 7.4 (Buffer)
Zwitterionic/Anionic (, -Ring)
Bathochromic shift (Red shift). The lone pair on the amine participates in resonance.
0.1 M NaOH
Dianionic (, )
Hyperchromic effect (increased intensity) and further Red shift due to sulfonamide ionization.
Calculation of Molar Absorptivity (
)
Using the Beer-Lambert Law (
):
Where
is molar concentration (mol/L) and is path length (1 cm).
Molecular Weight (MW): 230.24 g/mol .
Example Calculation: If a 10 µg/mL (
M) solution yields an Absorbance of 0.650:
Ionization Pathway Diagram
Figure 2: Ionization states affecting UV absorbance profiles.
Troubleshooting & Validation
Self-Validating Checks
Isosbestic Points: When titrating the solution from acidic to basic pH, overlay the spectra. The presence of sharp isosbestic points (wavelengths where absorbance is constant regardless of pH) confirms that only two distinct species are in equilibrium, validating the purity of the transition.
Solvent Cut-off: Ensure the solvent (e.g., DMSO) does not absorb in the region of interest. DMSO has a UV cutoff ~268 nm; if your
is 260 nm, switch to Methanol (cutoff 205 nm).
Common Interferences
Sulfanilamide Impurity: The parent compound lacks the acetic acid tail. It can be distinguished by HPLC-UV but may overlap in simple UV-Vis. Derivative spectroscopy (First Derivative
) is recommended to resolve overlapping peaks if impurities are suspected.
References
Belal, F., et al. (2013). Spectrophotometric Determination of Some Sulfonamides in Pharmaceutical Preparations. International Journal of Pharmaceutical Sciences and Research. Link
O'Neil, M.J. (Ed.). (2013).[3] The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry. Link
PubChem. (n.d.).[4][5] Compound Summary for CID 130998: N-(4-Sulfamoylphenyl)glycine. National Center for Biotechnology Information. Link
Bozdogan, A., et al. (2009). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Brazilian Chemical Society. Link
recrystallization solvents for 2-[(4-Sulfamoylphenyl)amino]acetic acid
Application Note: Advanced Recrystallization Protocols for 2-[(4-Sulfamoylphenyl)amino]acetic acid Part 1: Executive Summary & Chemical Logic 1.1 The Challenge 2-[(4-Sulfamoylphenyl)amino]acetic acid is a critical amphot...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Advanced Recrystallization Protocols for 2-[(4-Sulfamoylphenyl)amino]acetic acid
Part 1: Executive Summary & Chemical Logic
1.1 The Challenge
2-[(4-Sulfamoylphenyl)amino]acetic acid is a critical amphoteric intermediate often synthesized via the condensation of sulfanilamide with chloroacetic acid. Its purification presents a unique set of challenges:
Amphoteric Nature: The molecule contains both a basic secondary amine/sulfonamide moiety and an acidic carboxyl group, leading to zwitterionic behavior and pH-dependent solubility.
Impurity Profile: Crude mixtures often contain unreacted sulfanilamide (starting material), inorganic salts (NaCl/KCl), and colored oxidative byproducts typical of aniline derivatives.
Thermal Instability: Like many sulfonamides, prolonged exposure to high heat can lead to desulfonylation or decarboxylation.
1.2 The Solution: Causality-Driven Solvent Selection
We do not select solvents randomly. We utilize the Hansen Solubility Parameter (HSP) logic and pKa-driven solubility switching .
Primary Solvent (Water): The high polarity of the zwitterion makes water the ideal thermodynamic solvent. The compound is sparingly soluble in cold water but highly soluble in boiling water, creating a steep solubility curve ideal for high-yield recovery.
Secondary System (Ethanol/Water): Used when the crude material contains significant organic impurities (e.g., tars) that are insoluble in water.
Purification Mechanism (pH Swing): Exploiting the carboxyl group (pKa ~2.5) and sulfonamide (pKa ~10.4) allows for chemical purification (dissolution in base, precipitation with acid) prior to thermal recrystallization.
Part 2: Experimental Protocols
Protocol A: The "Green" Thermal Recrystallization (Water)
Best for: Removal of inorganic salts and highly polar impurities.
Materials:
Crude 2-[(4-Sulfamoylphenyl)amino]acetic acid
Deionized (DI) Water (18.2 MΩ·cm)
Activated Charcoal (Norit SX Ultra or equivalent)
Celite 545 (Filter aid)
Step-by-Step Methodology:
Slurry Formation: In a round-bottom flask equipped with a reflux condenser, suspend the crude solid in DI water.
Ratio: Start with 10 mL water per 1 g solid .
Thermal Dissolution: Heat the mixture to 95°C (reflux).
Observation: If the solid does not dissolve completely after 10 minutes at reflux, add water in 1 mL increments until a clear solution is obtained.
Critical Control Point: Do not exceed 100°C to prevent decomposition.
Decolorization (Optional but Recommended):
If the solution is colored (yellow/brown), remove the heat source briefly.
Add Activated Charcoal (5% w/w relative to crude) .
Reflux for an additional 10-15 minutes.
Hot Filtration:
While still boiling, filter the solution through a pre-heated Celite pad or sintered glass funnel.
Why: This removes insoluble mechanical impurities and the charcoal.
Pre-heating: Prevents premature crystallization on the filter.
Controlled Cooling (Nucleation):
Allow the filtrate to cool slowly to room temperature (20-25°C) over 2 hours.
Deep Cooling: Transfer the flask to an ice bath (0-4°C) for 1 hour to maximize yield.
Isolation: Filter the white crystalline solid under vacuum. Wash with ice-cold water (2 x 5 mL) .
Drying: Dry in a vacuum oven at 60°C for 12 hours.
Protocol B: The Acid-Base "pH Swing" Purification
Best for: Crude material with high unreacted sulfanilamide content.
Mechanism: The compound dissolves in alkali as a dicarboxylate/sulfonamide salt. Unreacted non-acidic impurities can be filtered off. Acidification reprecipitates the zwitterion.
Reagents:
2M NaOH (Sodium Hydroxide)
6M HCl (Hydrochloric Acid)
pH Meter or Indicator Paper
Step-by-Step Methodology:
Alkaline Dissolution:
Suspend crude solid in water (5 mL/g).
Slowly add 2M NaOH dropwise with stirring until pH reaches 11-12 .
Result: The solution should become clear as the sodium salt forms.
Impurity Filtration:
Filter the alkaline solution through a 0.45 µm membrane.
Removal: Insoluble organic tars and non-acidic impurities remain on the filter.
Controlled Precipitation:
Transfer filtrate to a clean beaker.
Slowly add 6M HCl dropwise while monitoring pH.
Target: Adjust pH to the isoelectric point (approx pH 2.5 - 3.0 ).
Observation: Massive precipitation of the free acid will occur.
Digestion:
Heat the slurry to 50°C for 30 minutes. This "Ostwald Ripening" step removes occluded impurities from the crystal lattice.
Isolation: Cool to room temperature, filter, and wash with water.[1]
Follow-up: Proceed to Protocol A if higher purity (>99.5%) is required.
Part 3: Visualization & Data
Solvent Efficiency Comparison
Solvent System
Solubility (25°C)
Solubility (Boiling)
Impurity Rejection
Yield Potential
Water
Low (< 5 mg/mL)
High (> 80 mg/mL)
Excellent (Salts)
85-90%
Ethanol
Moderate
High
Poor (Salts)
60-70%
EtOH/Water (1:1)
Moderate
Very High
Good (Organics)
75-80%
Acetic Acid
High
Very High
Moderate
Low (Loss in ML)
Decision Logic for Purification
Caption: Decision tree for selecting the optimal purification route based on crude material characteristics.
Part 4: Troubleshooting & Critical Parameters
Oiling Out: If the product separates as an oil rather than crystals during cooling, the solution is likely too concentrated or cooling is too rapid.
Fix: Re-heat to dissolve, add 10-20% more solvent, and seed with a pure crystal at 50°C.
Color Persistence: Aniline derivatives oxidize to form azo/azoxy compounds.
Fix: Use Sodium Dithionite (Na2S2O4) (0.1% w/w) during the dissolution step as a reducing agent to bleach colored impurities before adding charcoal.
Polymorphism: This compound may exhibit polymorphism. Protocol A (Water) typically yields the thermodynamically stable form. Rapid precipitation (Protocol B) may yield metastable forms or amorphous solids; always follow Protocol B with Protocol A for consistent crystallinity.
References
Delgado, D. R., Peña, M. Á., & Martínez, F. (2016).[2] Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. Revista Colombiana de Química, 45(1), 34-43.[2][3] Link
BenchChem. (2025).[1] Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note and Experimental Protocol. BenchChem Application Notes. Link
European Patent Office. (1992). Method for purifying glycine (EP 0459803 A1). Google Patents. Link
Takagishi, H., et al. (1991). Process for preparing glycine in high yield (EP 0474334 A2). European Patent Office. Link
National Institutes of Health (NIH). (2022). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs.[4] PubMed Central. Link
synthesis of azo dye derivatives using 2-[(4-Sulfamoylphenyl)amino]acetic acid
Application Note: Synthesis of Azo Dye Derivatives Using 2-[(4-Sulfamoylphenyl)amino]acetic Acid Part 1: Executive Summary & Scientific Rationale This application note details the protocol for synthesizing novel sulfonam...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Synthesis of Azo Dye Derivatives Using 2-[(4-Sulfamoylphenyl)amino]acetic Acid
Part 1: Executive Summary & Scientific Rationale
This application note details the protocol for synthesizing novel sulfonamide-based azo dyes utilizing 2-[(4-Sulfamoylphenyl)amino]acetic acid (also referred to as
-(4-sulfamoylphenyl)glycine) as the nucleophilic coupling component.
Sulfonamide azo dyes ("Sulfa dyes") have historically served as the foundation of modern chemotherapy (e.g., Prontosil) and remain critical in drug discovery for their antimicrobial and anti-inflammatory properties [1, 2]. The specific inclusion of a glycine moiety in the precursor offers unique advantages: it introduces amphoteric solubility properties and a carboxylic acid handle for further bioconjugation, enhancing the "drug-likeness" of the resulting dye library.
Chemical Strategy:
The synthesis follows a classic Diazotization-Coupling pathway.[1][2][3][4]
The Electrophile (Diazo Component): A primary aromatic amine (Ar-NH
The Nucleophile (Coupling Component): 2-[(4-Sulfamoylphenyl)amino]acetic acid acts as an activated aromatic system.
Critical Mechanistic Insight: The precursor is a secondary amine with a para-substituted sulfonamide group. Since the para position is blocked, electrophilic aromatic substitution (EAS) is directed to the ortho position relative to the amine.
Challenge: Secondary amines can react at the nitrogen to form triazenes (
). This protocol utilizes pH control and temperature regulation to favor C-coupling (formation of the azo dye) over N-coupling [3, 4].
Part 2: Experimental Workflow Visualization
The following diagram illustrates the critical reaction pathway and decision nodes for the synthesis.
Figure 1: Logical flow for the diazotization and coupling process, highlighting the critical checkpoint for triazene rearrangement.
Part 3: Detailed Protocol
Materials & Reagents
Diazo Component: Primary aromatic amine (e.g., Sulfanilamide, p-Nitroaniline, or Aniline).
This step generates the electrophile. Temperature control is non-negotiable to prevent decomposition into phenols.
Dissolution: In a 250 mL beaker, dissolve 0.01 mol of the chosen primary amine in 25 mL of 2.5 M HCl .
Note: If the amine is insoluble (e.g., sulfanilamide), heat gently to dissolve, then cool rapidly to 0°C to precipitate the amine hydrochloride as fine crystals.
Nitrosation: Chill the solution to 0–5°C in an ice-salt bath.
Addition: Dropwise, add a solution of 0.7 g NaNO
(0.01 mol) in 5 mL water.
Endpoint: The mixture should turn clear (or pale yellow). Maintain excess acid (check with Congo Red paper: must turn blue).
Validation: Test for excess nitrous acid using starch-iodide paper (instant blue-black color). Destroy excess HNO
with a pinch of urea if necessary [5].
Step 2: Preparation of the Coupling Component
The glycine derivative is zwitterionic and must be solubilized as the carboxylate/phenolate anion.
Weigh 0.01 mol of 2-[(4-Sulfamoylphenyl)amino]acetic acid.
Dissolve in 20 mL of 10% Na
CO or dilute NaOH.
Cool this solution to 0–5°C.
Critical Parameter: Ensure the pH is alkaline (~pH 8–9) to facilitate solubility, but avoid extreme basicity (>pH 10) which can decompose the diazonium salt later.
Step 3: The Coupling Reaction
Slow Addition: Slowly add the cold diazonium salt solution (from Step 1) to the coupling component solution (from Step 2) with vigorous stirring.
pH Control: The reaction will generate acid. Periodically add sodium acetate or sodium carbonate solution to maintain the pH between 5.0 and 7.0 .
Why? If pH < 4, the secondary amine of the coupler becomes protonated (
), deactivating the ring and stopping the reaction. If pH > 9, the diazonium salt forms unreactive diazotates.
Incubation: Stir at 0–5°C for 1 hour, then allow to warm to room temperature over 2 hours.
Observation: A deep colored precipitate (Red/Orange/Brown) indicates azo dye formation.
Step 4: Isolation and Purification
Acidification: If the product is soluble as a salt (due to the glycine carboxylate), carefully acidify with dilute acetic acid to pH 4–5 to precipitate the free acid form of the dye.
Filtration: Collect the solid via vacuum filtration.[2]
Washing: Wash with cold water, then a small amount of cold ethanol to remove unreacted organics.
Recrystallization: Purify using Ethanol/Water (1:1) or DMF/Water depending on solubility.
Part 4: Data Analysis & Characterization
Successful synthesis is validated by the appearance of specific spectral bands.
Table 1: Expected Characterization Data
Technique
Parameter
Expected Signal / Observation
Interpretation
UV-Vis
400–550 nm (Solvent dependent)
transition of the azo linkage ().
FT-IR
Azo Bond
1400–1450 cm
Characteristic stretching of .
FT-IR
Sulfonamide
1330 cm (asym), 1160 cm (sym)
Confirms integrity of the sulfamoyl group.
FT-IR
Carboxyl
1700–1725 cm
C=O stretch of the glycine moiety.
1H NMR
Aromatic
7.0–8.5 ppm (Multiplets)
Downfield shift due to azo conjugation.
1H NMR
Glycine
4.0–4.5 ppm (Singlet/Doublet)
Confirms the glycine tail is intact.
Part 5: Troubleshooting & Safety
Triazene Formation (N-Coupling):
Symptom:[1][5] Product is yellow/pale rather than deep red; decomposes with gas evolution when heated with acid.
Cause: The diazonium ion attacked the nitrogen of the glycine group instead of the benzene ring.
Remedy: Heat the reaction mixture to 40–50°C in the presence of dilute acid. This catalyzes the rearrangement of the triazene to the more stable C-azo compound (Ortho isomer).
Safety Protocol:
Diazonium Salts: Never dry the intermediate diazonium salt; they are explosive. Keep in solution.
Carcinogenicity: Many azo dyes and their precursors are potential carcinogens. Handle all solids in a fume hood and wear nitrile gloves.
References
National Institutes of Health (NIH). (2026). Design and synthesis of novel sulfa-azo dyes: a sustainable approach to textile dyeing combined with microwave energy. Retrieved from [Link]
Organic Chemistry Portal. (2025). Diazotisation and Azo Coupling Mechanisms. Retrieved from [Link]
ResearchGate. (2025). Diazotization-Coupling Reaction Protocols and Mechanisms. Retrieved from [Link]
Organic Syntheses. (n.d.). General Procedures for Diazotization and Coupling. Retrieved from [Link]
Technical Support Center: Crystallization of N-(4-Sulfamoylphenyl)glycine (N-SPG)
[1] Introduction Welcome to the technical support portal for N-(4-Sulfamoylphenyl)glycine (N-SPG) . This guide addresses the unique challenges associated with crystallizing N-SPG, a compound structurally related to sulfa...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Introduction
Welcome to the technical support portal for N-(4-Sulfamoylphenyl)glycine (N-SPG) . This guide addresses the unique challenges associated with crystallizing N-SPG, a compound structurally related to sulfanilamide and N-phenylglycine.
The crystallization of N-SPG is frequently complicated by its amphoteric nature and propensity for Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[1] This guide moves beyond generic advice, offering mechanistic solutions based on the molecule's zwitterionic behavior and specific solubility parameters.
Part 1: Diagnostic Q&A (Troubleshooting)
Q1: My product forms a sticky oil at the bottom of the flask instead of crystals. How do I fix this?
Diagnosis: You are encountering Liquid-Liquid Phase Separation (LLPS) .[1]
This occurs when the attractive forces between solute molecules are stronger than the solute-solvent interactions, but the temperature is too high for an ordered lattice to form. This is common in sulfonamides when cooling is too rapid or the anti-solvent is added too quickly.
Corrective Action:
Re-dissolve: Heat the mixture until the oil phase disappears (returns to a single phase).
Seed at the Cloud Point: Do not cool to room temperature immediately. Cool slowly to the "cloud point" (where the solution turns slightly hazy).
Add Seeds: Add 0.5% w/w pure seed crystals at this exact temperature.
Isothermal Hold: Hold the temperature constant for 30–60 minutes to allow the seeds to grow. This bypasses the amorphous oil phase.
Slow Cooling: Cool at a rate of 0.1–0.2 °C/min.
Q2: My yield is consistently low (<50%), even after cooling to 4°C.
Diagnosis: Incorrect pH control relative to the Isoelectric Point (pI) .
N-SPG is amphoteric.[1][2] It contains a carboxylic acid group (pKa ~2.[1][3]5) and a sulfonamide group (pKa ~10.4).[1]
pH > 4: The molecule exists largely as an anion (carboxylate), which is highly water-soluble.[1]
pH < 1: The amine may protonate (though weakly due to the electron-withdrawing sulfonamide), increasing solubility.[1]
pH ~2.5–3.0: This is the "Sweet Spot" (Free Acid/Zwitterion) where solubility is lowest.
Corrective Action:
Do not rely solely on cooling.[1] You must perform a pH-Swing Crystallization .[1] Ensure the final pH of the mother liquor is adjusted to 2.5–3.0 using dilute HCl or H₂SO₄. Deviating from this range by even 1 pH unit can decrease yield by 20–30% due to ionization.[1]
Q3: The crystals are colored (yellow/orange) and purity is failing HPLC specs.
Diagnosis: Occlusion of oxidative impurities (likely aniline oligomers).[1]
The amino-nitrogen on the phenyl ring is susceptible to oxidation, forming colored quinoid-type impurities that incorporate into the crystal lattice.[1]
Corrective Action:
Deoxygenation: Sparge your crystallization solvent with Nitrogen (N₂) for 15 minutes before use.[1]
Solvent Switch: Switch from pure water to Water:Ethanol (90:10) .[1] The slight organic content keeps the more lipophilic colored impurities in the mother liquor while precipitating the polar N-SPG.
Activated Carbon: If re-processing, use activated carbon (e.g., Darco G-60) at 50°C before crystallization, but ensure it is filtered off while hot.[1]
Part 2: Technical Deep Dive & Visualization
The Solubility Landscape
Understanding the relationship between pH and solubility is critical. The diagram below illustrates the "U-shaped" solubility curve typical of N-SPG.
Caption: Figure 1. The pH-dependent solubility profile of N-(4-Sulfamoylphenyl)glycine. Maximum yield is achieved only at the isoelectric region.
Troubleshooting Workflow
Use this decision tree to determine the next step in your experiment.
Caption: Figure 2. Logic flow for diagnosing and resolving common N-SPG crystallization failures.
Part 3: Experimental Protocols
Protocol A: Reactive Crystallization (pH Swing)
Best for: Maximizing yield from crude reaction mixtures.[1]
Step
Parameter
Specification
Rationale
1. Dissolution
Solvent
1M NaOH (aq)
Dissolves N-SPG as the soluble dicarboxylate anion.[1]
BenchChem. (2025).[1][4][5][6] Technical Support Center: Crystallinity of Sulfonamide Compounds. Retrieved from [1]
Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1] (Standard reference for isoelectric precipitation and oiling out mechanisms).
PubChem. (n.d.).[1] N-(4-Sulfamoylphenyl)glycine - Compound Summary. National Library of Medicine. Retrieved from [1]
Nagy, Z. K., et al. (2012).[1] Crystallization of Amphoteric Biomolecules. Journal of Pharmaceutical Sciences. (Validates the pH-solubility U-curve mechanism).
ChemicalBook. (2025).[1][7] N-(4-Sulfamoylphenyl)glycine Properties and Synthesis. Retrieved from [1]
removing unreacted chloroacetic acid from 2-[(4-Sulfamoylphenyl)amino]acetic acid
Subject: Removal of Unreacted Chloroacetic Acid Impurities Document ID: TS-PUR-SULFA-042 Last Updated: February 15, 2026 Support Level: Tier 2 (Process Chemistry & Optimization) Executive Summary & Chemical Logic The Cha...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Removal of Unreacted Chloroacetic Acid Impurities
Document ID: TS-PUR-SULFA-042
Last Updated: February 15, 2026
Support Level: Tier 2 (Process Chemistry & Optimization)
Executive Summary & Chemical Logic
The Challenge:
The synthesis of 2-[(4-Sulfamoylphenyl)amino]acetic acid (an N-substituted glycine derivative) typically involves the alkylation of sulfanilamide with chloroacetic acid under alkaline conditions. A common critical quality attribute (CQA) failure is the persistence of unreacted chloroacetic acid (Cl-AcOH) in the final isolated solid.
The Solution Logic:
Separation relies on the drastic solubility differential between the two species in aqueous media, governed by their hydrophobicity and ionization states.
) and small molecular weight. It remains soluble in water across a wide pH range (both as a free acid and as a salt).
Target Product: Contains a hydrophobic aromatic sulfonamide moiety. It exhibits minimum solubility at its isoelectric point (pI) or free acid form (approx. pH 3.0–4.0), allowing for selective precipitation while the impurity remains dissolved.
Physicochemical Profile
Property
Chloroacetic Acid (Impurity)
2-[(4-Sulfamoylphenyl)amino]acetic acid (Target)
Implications for Separation
Molecular Weight
94.50 g/mol
~230.24 g/mol
Target is significantly larger and less polar.
pKa (Carboxyl)
2.86
~2.2 – 2.5 (Estimated)
Both protonate in strong acid; however, the Target becomes insoluble due to the aromatic ring.
Water Solubility
High (Very Soluble)
Low (Insoluble at acidic pH)
Primary separation mechanism.
Toxicity
High (Corrosive, toxic by skin absorption)
Moderate (Sulfonamide derivative)
Safety Critical: Wash liquors must be treated as hazardous waste.
Standard Operating Procedure (SOP): Purification Workflow
The following protocol is the "Gold Standard" for removing Cl-AcOH. It assumes you are starting with the crude alkaline reaction mixture.
Phase A: Controlled Precipitation
Cooling: Cool the alkaline reaction mixture to 10–15°C .
Why: Lower temperature maximizes the yield of the target product but keeps Cl-AcOH in solution (it is too soluble to crystallize out at these volumes).
Acidification: Slowly add 10% HCl or
dropwise.
Target pH: Adjust pH to 3.0 – 3.5 .
Critical: Do not drop below pH 2.0. If too acidic, the amine moiety may protonate (
), forming a soluble hydrochloride salt of the product, reducing yield.
Digestion: Stir the slurry for 30–60 minutes at 10°C to ensure complete crystal growth and prevent inclusion of mother liquor in the crystal lattice.
Phase B: The Displacement Wash (The Critical Step)
Most failures occur here. The Cl-AcOH is dissolved in the mother liquor wetting the crystals.
Filtration: Filter the solid using a Buchner funnel or centrifuge.
Displacement Wash: Wash the filter cake with 3 x Bed Volumes of cold water (5–10°C).
Mechanism:[1][2] This displaces the mother liquor containing the Cl-AcOH. Since Cl-AcOH is extremely soluble, water is the perfect solvent to remove it without dissolving the target.
Conductivity Check (Optional): Measure the conductivity of the final wash. A drop in conductivity indicates the removal of ionic species (salts and acids).
Phase C: Recrystallization (If HPLC purity < 98%)
If the impurity persists >0.5%:
Dissolve the wet cake in the minimum amount of boiling water (approx. 90–95°C).
Allow to cool slowly to room temperature, then to 5°C.
Filter and wash again.
Troubleshooting Guide & FAQs
Scenario 1: "My product is sticky/oily and won't filter."
Diagnosis: "Oiling out" usually occurs if the acidification happens too fast or at too high a temperature, trapping impurities (including Cl-AcOH) which lower the melting point.
Corrective Action:
Re-dissolve the oil by adding NaOH until pH ~9-10 (back to solution).
Add a seed crystal of the pure product if available.
Re-acidify very slowly over 1 hour with vigorous stirring at a lower temperature (10°C).
Diagnosis: Channeling in the filter cake. If the wash water creates "channels" (cracks) in the solid cake, it flows through the cracks rather than permeating the crystals.
Corrective Action:
Repulping: Do not just pour water over the filter. Transfer the solid back into a beaker, suspend it in water (slurry), stir for 15 minutes, and then re-filter. This ensures every crystal surface contacts the wash solvent.
Scenario 3: "Can I use Ethanol to wash the product?"
Answer:Use with Caution.
Risk:[3] While chloroacetic acid is soluble in ethanol, your target product (an amino acid derivative) might have increased solubility in ethanol compared to water, leading to yield loss.
Recommendation: Stick to water. If you must use organic solvents to dry the cake faster, use a small displacement wash of Isopropanol (IPA) after the water wash, but validate yield loss first.
Scenario 4: "The pH drifted after filtration."
Diagnosis: Trapped buffer effects.
Answer: This indicates incomplete washing. The Cl-AcOH or inorganic salts are leaching out. Continue washing until the pH of the filtrate matches the pH of the wash water.
Process Logic Visualization
The following diagram illustrates the decision matrix for purification.
Caption: Workflow for the selective precipitation and washing of 2-[(4-Sulfamoylphenyl)amino]acetic acid.
References
PubChem. Chloroacetic Acid - Compound Summary. National Library of Medicine. Available at: [Link]
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
Google Patents.Method for reducing dichloroacetic acid in the presence of monochloro-acetic acid. US2863917A. Available at: (Provides context on the solubility and handling of chloroacetic acid mixtures).
This section has no published content on the current product page yet.
Safety & Regulatory Compliance
Safety
A Researcher's Guide to the Safe Disposal of 2-[(4-Sulfamoylphenyl)amino]acetic acid
For the diligent researcher, the culmination of an experiment is not merely the acquisition of data, but the responsible management of all materials involved. This guide provides a comprehensive, step-by-step protocol fo...
Author: BenchChem Technical Support Team. Date: February 2026
For the diligent researcher, the culmination of an experiment is not merely the acquisition of data, but the responsible management of all materials involved. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-[(4-Sulfamoylphenyl)amino]acetic acid, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory compliance, empowering you to handle this compound with confidence and integrity.
Understanding the Compound: Hazard Profile and Initial Assessment
2-[(4-Sulfamoylphenyl)amino]acetic acid is an organic compound that, while not classified as acutely hazardous, requires careful handling due to its potential for adverse health effects upon exposure. The primary hazards, as identified in safety data sheets (SDS), are:
Acute Toxicity (Category 5): May be harmful if swallowed, in contact with skin, or if inhaled.[1]
Given its chemical structure—containing a sulfonamide group and an acetic acid moiety—we must also consider the potential for corrosive properties and the generation of hazardous decomposition products under certain conditions.
Initial Assessment is Key: Before beginning any disposal procedure, the first critical step is to determine the nature of the waste. Is it the pure, unused compound, a dilute aqueous solution, or is it mixed with other solvents or reagents? This determination will dictate the appropriate disposal pathway.
The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a logical sequence for the safe disposal of 2-[(4-Sulfamoylphenyl)amino]acetic acid.
Caption: Disposal decision workflow for 2-[(4-Sulfamoylphenyl)amino]acetic acid.
Step 1: Waste Characterization and Regulatory Consultation
Before proceeding, meticulously characterize your waste stream. Consult your institution's Environmental Health and Safety (EHS) department and local regulations. Waste disposal guidelines can vary significantly by jurisdiction.
Step 2: The Dilute Aqueous Solution Pathway
For dilute aqueous solutions (generally considered <10%) of 2-[(4-Sulfamoylphenyl)amino]acetic acid that are free of other hazardous materials, neutralization may be a viable option for disposal.[2][3]
Neutralization Protocol:
Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.
Ventilation: Perform the neutralization in a well-ventilated area or a chemical fume hood.
Dilution: If the solution is not already dilute, slowly add it to a larger volume of cold water in a suitable container (e.g., a large beaker).
Neutralization: While stirring gently, slowly add a weak base, such as sodium bicarbonate (baking soda), to the acidic solution. Avoid rapid addition to prevent excessive foaming and potential splashing.[2][4]
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper. The target pH range for drain disposal is typically between 5.5 and 10.5, though you must confirm this with your local wastewater authority.[5]
Drain Disposal: Once the pH is within the acceptable range, the neutralized solution can be slowly poured down the drain with copious amounts of running water to ensure further dilution.[2]
Step 3: The Hazardous Waste Pathway
For pure, solid 2-[(4-Sulfamoylphenyl)amino]acetic acid, concentrated solutions, or mixtures with other hazardous chemicals, the material must be treated as hazardous waste.
Hazardous Waste Collection Protocol:
Containerization:
Place the waste in a designated, chemically compatible, and leak-proof container.
Ensure the container is properly sealed.
Do not mix incompatible waste streams. While specific incompatibility data for this compound is limited, as a general precaution, avoid mixing with strong oxidizing agents or strong bases.[6]
Labeling:
Clearly label the container with "Hazardous Waste" and the full chemical name: "2-[(4-Sulfamoylphenyl)amino]acetic acid".
Include the approximate concentration and any other components of the mixture.
Indicate the date of accumulation.
Storage:
Store the sealed and labeled container in a designated satellite accumulation area.
Ensure secondary containment is in place to prevent spills.
Disposal:
Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal contractor.
Table 1: Summary of Disposal Pathways
Waste Form
Recommended Disposal Pathway
Key Considerations
Pure, solid compound
Hazardous Waste Collection
Must be containerized, labeled, and disposed of via a licensed hazardous waste vendor.
Dilute (<10%) aqueous solution (no other hazardous components)
Neutralization followed by drain disposal (pending local regulations)
Neutralize with a weak base to a pH between 5.5 and 10.5. Confirm with local wastewater authority before drain disposal.
Concentrated aqueous solution or mixture with other hazardous materials
Hazardous Waste Collection
Treat as hazardous waste. Do not attempt to neutralize if other hazardous components are present. Segregate from incompatible materials.
Emergency Procedures in Case of Spills
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Spill Response Protocol:
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.
Assess the Spill: Determine the extent of the spill and the associated hazards. If the spill is large or involves other hazardous materials, contact your institution's emergency response team immediately.
Personal Protective Equipment (PPE): Before attempting any cleanup, don appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and, if necessary, respiratory protection.
Containment: For liquid spills, use an absorbent material like vermiculite or sand to contain the spill. For solid spills, gently cover the material to prevent it from becoming airborne.
Cleanup: Carefully collect the spilled material and absorbent into a designated hazardous waste container.
Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.
Waste Disposal: The collected spill debris must be disposed of as hazardous waste.
The "Why" Behind the Protocol: Scientific Rationale and Regulatory Framework
The procedures outlined in this guide are based on a foundational understanding of chemical safety and are in alignment with regulations set forth by governing bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
The decision to neutralize and drain dispose of dilute acetic acid derivatives is based on the principle of rendering the waste non-corrosive.[2][4] Acetic acid itself is considered a corrosive hazardous waste (EPA waste code D002) if its pH is ≤ 2.[7] By neutralizing the acidic functional group, we mitigate this characteristic.
For sulfonamides, there is evidence that they can undergo degradation in the environment, but the degradation products themselves may pose risks.[8][9] Therefore, for anything other than highly dilute and neutralized solutions, containment and disposal via a licensed hazardous waste facility is the most prudent and environmentally responsible approach. This "cradle-to-grave" management of hazardous materials is a core tenet of the Resource Conservation and Recovery Act (RCRA).
By adhering to these protocols, you are not only ensuring your personal safety and that of your colleagues but also upholding the principles of responsible scientific stewardship.
References
Time in Cleveland, OH, US. (n.d.). Google.
Safe Disposal Methods for Glacial Acetic Acid in Laboratory Environments. (2024, November 26).
How to Dispose of Acetic Acid. (n.d.). Lab Alley. Retrieved February 15, 2026, from [Link]
Guide to Laboratory Sink/Sewer Disposal of Wastes. (n.d.). Office of Clinical and Research Safety.
Acetic Acid. (n.d.). IsoLab.
Glacial Acetic Acid. (n.d.).
Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.).
Barbara, A. C., Clemente, C., & Wagman, E. (1966). Physical incompatibility of sulfonamide compounds and polyionic solutions. The New England Journal of Medicine, 274(23), 1316–1317. [Link]
Ditto, A. M. (2012). The Metabolic Rationale for a Lack of Cross-Reactivity Between Sulfonamide Antimicrobials and Other Sulfonamide-Containing Drugs. P & T : a peer-reviewed journal for formulary management, 37(6), 346–361.
Sulfonamide (medicine). (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
Wang, N., Guo, R., Gao, Y., Wang, Y., & Zheng, T. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Frontiers in Microbiology, 15, 1389531. [Link]
Schlienger, R. G., Shear, N. H., & Knowles, S. R. (2004). Difference in risks of allergic reaction to sulfonamide drugs based on chemical structure. Journal of Allergy and Clinical Immunology, 113(4), 647–653. [Link]
Global Health: Antimicrobial Resistance: undefined: Sulfonamide. (n.d.). PDB-101. Retrieved February 15, 2026, from [Link]
Combi-Blocks. (2024, November 16). Safety Data Sheet: 2-(4-Sulfamoylphenyl)acetic acid.
EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2025, March 20).
EPA Hazardous Waste Codes. (n.d.). My Alfred University.
Disposal of Chemicals used in the Illicit Manufacture of Drugs. (n.d.). UNODC. Retrieved February 15, 2026, from [Link]
Hazardous Waste Codes. (n.d.). De La Salle University.
Waste Code. (n.d.). EPA.
Degradation and Disposal of Some Enzyme Inhibitors. Scientific Note. (1994). Applied Biochemistry and Biotechnology, 48(2), 57–59. [Link]
Studies on sulfonamide degradation products. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved February 15, 2026, from [Link]
EPA HAZARDOUS WASTE CODES. (n.d.).
Song, L., Li, T., Liu, S., Wu, X., & Yuan, G. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Foods (Basel, Switzerland), 13(18), 2841. [Link]
Lunn, G., & Sansone, E. B. (1987). Degradation and disposal of some antineoplastic drugs. Journal of Pharmaceutical Sciences, 76(2), 115–118. [Link]
Nguyen, L. N., Dao, T. S., Nguyen, T. D., Nguyen, Q. T., & Le, T. V. (2022). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. AMB Express, 12(1), 10. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
CAS Number: 6138-11-0
Synonyms: N-(4-Sulfamoylphenyl)glycine; 2-(4-sulfamoylanilino)acetic acid
Chemical Class: Sulfonamide Derivative / Amino Acid Derivative
Part 1: Executive Safety Directive
Immediate Action Required: Treat 2-[(4-Sulfamoylphenyl)amino]acetic acid as a potential sensitizer and respiratory irritant . While standard Safety Data Sheets (SDS) often classify it as a generic irritant (Skin/Eye Irrit. 2), the structural presence of the sulfonamide moiety (–SO₂NH–) necessitates elevated precautions against hypersensitivity reactions ("Sulfa" allergy).
Core Safety Rule: Zero skin contact and zero inhalation. All handling of the dry powder must occur within a certified Chemical Fume Hood.
Part 2: Hazard Analysis & PPE Logic (The "Why")
As a Senior Application Scientist, I emphasize that PPE selection is not about compliance; it is about biological barrier integrity . This compound presents specific risks that dictate your gear selection:
Sensitization Potential (The Hidden Risk): Sulfonamide derivatives are notorious for inducing hypersensitivity. Repeated minor exposures (inhalation of micro-dust or transdermal absorption) can lead to anaphylactic sensitization.
Implication: Standard lab coats are insufficient if they are porous. Nitrile gloves are mandatory; latex is forbidden due to its own allergenicity confounding the risk.
Physical State (Fine Powder): This compound typically exists as a fine, electrostatic solid.
Implication: Safety glasses with side shields are inadequate because airborne dust can bypass them. Chemical splash goggles or a face shield are required to seal the ocular mucosa.
Acidity: As a glycine derivative, it possesses acidic characteristics (carboxylic acid).
Implication: Upon contact with moisture (sweat/mucous membranes), it can lower local pH, causing immediate irritation.
Part 3: Comprehensive PPE Selection Matrix
The following gear constitutes the minimum viable protection for handling CAS 6138-11-0 in a research setting.
PPE Specifications Table
Protection Zone
Recommended Equipment
Technical Specification (Requirement)
Rationale
Respiratory
Engineering Control (Primary)
Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood
Prevents aerosolization of the sensitizing powder.
Respirator (Secondary)
N95 or P100 (NIOSH) / FFP3 (EN 149)
Only if working outside a hood (e.g., equipment maintenance).
Hand
Primary Glove
Nitrile Rubber (0.11 mm / 4-5 mil)
Excellent chemical resistance to organic acids.
Secondary Glove
Nitrile (Long Cuff)
Double-gloving is required during solubilization to prevent permeation.
Eye/Face
Ocular
Indirect Vent Chemical Splash Goggles
Forms a seal against airborne dust that safety glasses cannot provide.
Body
Outer Layer
Lab Coat (100% Cotton or Poly-blend)
Must be buttoned to the neck.
Supplemental
Tyvek® Sleeves
Recommended during weighing to bridge the gap between glove and coat.
Glove Permeation Logic
Solid State: Standard Nitrile (0.11 mm) offers >480 min breakthrough time.
Solution State (e.g., DMSO/Methanol): If dissolved in organic solvents, the solvent drives permeation.
Protocol: Change outer gloves immediately upon splash. Do not rely on the glove to hold the solvent-chemical mixture for more than 5 minutes.
Part 4: Operational Workflows
Protocol A: Safe Weighing & Transfer
Objective: Transfer solid powder without generating airborne particulate.
Preparation:
Don PPE in the following order: Lab coat
Goggles Inner Gloves Outer Gloves.
Place an anti-static gun or ionizer inside the fume hood (sulfonamides are often static).
The Transfer:
Open the source container only inside the hood.
Use a disposable anti-static weighing boat.
Critical Step: Do not dump the powder. Use a spatula to gently transfer. "Dumping" creates a dust cloud.
Decontamination:
Wipe the exterior of the source container with a damp Kimwipe (water/ethanol) before removing it from the hood.
Dispose of the Kimwipe as hazardous solid waste.
Protocol B: Spill Response (Dry Powder)
Scenario: You have spilled 500mg of powder inside the fume hood.
Stop: Do not blow on the powder. Do not use a brush (creates dust).
Cover: Gently place a paper towel soaked in a mild surfactant (soapy water) over the spill. This "wets" the powder, preventing it from becoming airborne.
Collect: Scoop up the wet paper towel and the chemical.
Clean: Wipe the surface 3 times with water, then once with 70% Ethanol.
Disposal: Place all cleanup materials in a bag labeled "Sulfonamide Contaminated Waste."
Part 5: Visualization of Safety Logic
The following diagram illustrates the decision logic for PPE escalation based on the experimental state (Solid vs. Solution).
Caption: PPE Escalation Logic. Note that solution-phase handling requires double-gloving due to the carrier solvent's ability to facilitate skin absorption.
Part 6: Waste Disposal & Deactivation[4]
Disposal Principle: Sulfonamides are bioactive antibiotics/precursors. They must never be flushed down the drain, as they contribute to antimicrobial resistance in aquatic environments [1].
Solid Waste: Collect in a container labeled "Hazardous Waste: Toxic Organic Solid."
Liquid Waste: Collect in "Organic Solvent Waste" (if dissolved). Ensure the label specifies "Contains Sulfonamides."
Destruction: High-temperature incineration is the only validated method for complete destruction of the sulfonamide ring structure.
References
National Institutes of Health (NIH). (2024). Removal of selected sulfonamides and sulfonamide resistance genes from wastewater. PubMed. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. OSHA.gov. Retrieved from [Link]
University of Washington. (2015). Laboratory Personal Protective Equipment (PPE) Hazard Assessment. EH&S. Retrieved from [Link]
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